molecular formula C15H13N5O B1271167 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide CAS No. 92555-70-9

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide

Cat. No.: B1271167
CAS No.: 92555-70-9
M. Wt: 279.3 g/mol
InChI Key: SZMLCDPIFRXCDE-UHFFFAOYSA-N
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Description

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is a sophisticated nitrogen-rich heterocyclic compound of significant interest in medicinal chemistry and materials science. The 1,2,4-triazole core is a privileged scaffold in drug discovery, known for its ability to form various non-covalent bonds with biological targets, leading to a broad spectrum of activities . This particular derivative integrates the triazole ring with a carbohydrazide moiety, a structure often associated with the development of novel energetic materials . Its structural features make it a valuable intermediate for constructing more complex molecules. Researchers primarily utilize this compound as a key precursor in the synthesis of novel chemical entities. In pharmaceutical research, derivatives of 1,2,4-triazole-3-carbohydrazide have demonstrated a range of promising biological activities. These include potent antibacterial effects, which are crucial for addressing the global challenge of antimicrobial resistance . Furthermore, similar triazole-carbohydrazide structures have been investigated for their anti-inflammatory and antinociceptive properties, with studies indicating that their mechanism of action may involve the inhibition of key inflammatory mediators like prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) . Beyond biomedical applications, the compound's high nitrogen content and structural configuration make it a candidate for research in energetic materials . It can serve as a building block for synthesizing energetic salts, which may exhibit high thermal stability and competitive detonation properties, making them of interest for specialized industrial and defense-related applications . This product is intended for use in a controlled laboratory setting by qualified researchers only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all local safety guidelines before handling.

Properties

IUPAC Name

1,5-diphenyl-1,2,4-triazole-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c16-18-15(21)13-17-14(11-7-3-1-4-8-11)20(19-13)12-9-5-2-6-10-12/h1-10H,16H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZMLCDPIFRXCDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NN2C3=CC=CC=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80368716
Record name 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92555-70-9
Record name 1H-1,2,4-Triazole-3-carboxylic acid, 1,5-diphenyl-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=92555-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80368716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Benzohydrazide with Phenyl Isocyanate

  • Reaction : Benzohydrazide reacts with phenyl isocyanate to form the triazole ring via nucleophilic attack and cyclization.
  • Conditions : Reflux in ethanol or methanol; acetic acid used as a catalyst to promote cyclization.
  • Outcome : Formation of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide with moderate to high yields.
Parameter Details
Solvent Ethanol or Methanol
Catalyst Acetic acid
Temperature Reflux (~78°C for ethanol)
Reaction Time Several hours (typically 4-8 h)
Yield Moderate to high (not specified)

One-Pot and Stepwise Cascade Synthesis

  • Method : Amidines or amidrazones react with hydrazides or imidates in a one-pot fashion to form 1,2,4-triazole derivatives.
  • Catalysts and Reagents : Trialkylamines, DMF or DMSO as solvents; sometimes POCl3 or Vilsmeier reagents to facilitate cyclization.
  • Temperature : Moderate heating (60–90°C).
  • Advantages : High regioselectivity, good functional group tolerance, and scalability.

Continuous Flow Synthesis with Copper-on-Charcoal Catalyst

  • Industrial-scale method : Employs copper-on-charcoal as a heterogeneous catalyst under continuous flow conditions.
  • Benefits : Enhanced reaction efficiency, high yield, and better control over reaction parameters.
  • Reaction medium : Typically organic solvents compatible with copper catalysis.
  • Applications : Suitable for large-scale production with consistent quality.

Reaction Mechanisms and Chemical Transformations

  • The cyclization involves nucleophilic attack of hydrazide nitrogen atoms on electrophilic carbons of isocyanates or related precursors.
  • Formation of the triazole ring proceeds via intramolecular cyclization, often catalyzed by acids or metal catalysts.
  • The triazole nitrogen atoms can coordinate with metal centers, which is exploited in catalytic methods.
  • Subsequent functionalization of the triazole ring can be achieved by oxidation, reduction, or substitution reactions, allowing derivatization.

Comparative Table of Preparation Methods

Method Key Reagents Catalyst/Conditions Advantages Yield Range
Cyclization of benzohydrazide Benzohydrazide, phenyl isocyanate Acetic acid, reflux in ethanol Simple, moderate conditions Moderate to high
One-pot amidine/hydrazide method Amidines, hydrazides, POCl3 DMF/DMSO, 60–90°C High regioselectivity, scalable Up to 90% (reported)
Continuous flow copper catalysis Copper-on-charcoal, hydrazides Flow reactor, copper catalyst Industrial scalability, high yield High (specific data not disclosed)

Research Findings and Notes

  • The one-pot synthesis methods reported by Yavari and Khaledian and others provide efficient routes to 1,3-disubstituted 1,2,4-triazoles with excellent yields and functional group tolerance.
  • The use of copper catalysts in continuous flow systems enhances the reaction rate and yield, making it suitable for industrial applications.
  • Solvent choice (ethanol, methanol, DMF, DMSO) and catalyst presence critically influence the reaction efficiency and product purity.
  • The reaction temperature typically ranges from 60°C to reflux depending on the method, balancing reaction kinetics and stability of intermediates.
  • These methods avoid harsh conditions and toxic reagents, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole hydrazines .

Scientific Research Applications

Biological Activities

Anticancer Properties
The compound exhibits promising anticancer activity. Research indicates that derivatives of triazole compounds can inhibit the growth of various cancer cell lines. For instance, studies have shown that triazole derivatives can induce apoptosis in cancer cells by modulating gene expression and influencing cellular signaling pathways related to oxidative stress and apoptosis .

Antimicrobial Effects
1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide has also been evaluated for its antimicrobial properties. Triazoles are known for their broad-spectrum activity against bacteria and fungi. The compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways makes it a candidate for developing new antimicrobial agents .

Antiviral Activity
Recent studies suggest that triazole compounds can exhibit antiviral properties. They may interfere with viral replication processes by targeting specific enzymes or receptors involved in the viral life cycle. This potential is particularly relevant in the context of emerging viral infections .

Case Studies

Study Objective Findings
Luan et al. (2024)Evaluate anticancer activityThe compound demonstrated IC50 values ranging from 1.02 to 74.28 μM across six cancer cell lines, indicating significant cytotoxic effects .
Gholampour et al. (2023)Synthesize triazole hybridsNew 1,4-naphthoquinone-1,2,3-triazole hybrids showed notable cytotoxicity against MCF-7 and HT-29 cancer cell lines at specific concentrations .
Reddy et al. (2020)Investigate antiviral propertiesThe study highlighted the potential of triazole derivatives in inhibiting viral replication through enzyme targeting mechanisms .

Mechanism of Action

The mechanism of action of 1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, the compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The triazole ring can bind to metal ions or form hydrogen bonds with target molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Biological Activity

1,5-Diphenyl-1H-1,2,4-triazole-3-carbohydrazide (CAS Number: 92555-70-9) is a heterocyclic compound belonging to the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The molecular formula of this compound is C15H13N5O. Its structure includes a triazole ring that contributes to its reactivity and biological interactions. The presence of multiple phenyl groups enhances its lipophilicity and potential for cellular penetration.

PropertyValue
Molecular Weight269.30 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO and ethanol
Log PNot specified

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies indicate that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and modulating cell cycle progression. The interaction with specific enzymes such as cytochrome P450 suggests a mechanism involving metabolic activation leading to cytotoxic effects on tumor cells.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory effects. It modulates cytokine release in peripheral blood mononuclear cells (PBMC), significantly reducing levels of pro-inflammatory cytokines like TNF-α and IL-6. This indicates potential therapeutic applications in inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against Gram-positive/negative bacteria
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryReduces TNF-α and IL-6 levels in PBMC cultures

Case Study 1: Evaluation of Cytokine Release

In a study evaluating the effects of various derivatives of triazole compounds on cytokine release in PBMC cultures stimulated with lipopolysaccharides (LPS), it was observed that this compound significantly inhibited TNF-α production by up to 60% at certain concentrations. This suggests a promising role as an anti-inflammatory agent.

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer properties of the compound against breast cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with an IC50 value lower than that of standard chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Q & A

Q. What are the standard synthetic routes for 1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide?

The compound is typically synthesized via cyclization reactions involving phenylacetic acid derivatives and thiocarbohydrazide under solvent-free conditions at elevated temperatures (413 K). Alternative methods include condensation of benzohydrazide with benzamide in methanol, followed by reflux and recrystallization, yielding up to 83% purity . Earlier protocols also describe the use of substituted anilines and hydrazine derivatives under acidic conditions (HCl/NaOAc) to form the triazole core .

Q. How is the structural integrity of synthesized this compound confirmed?

Characterization involves multinuclear NMR (1H, 13C) to confirm proton and carbon environments, IR spectroscopy for functional group analysis (e.g., carbonyl and hydrazide stretches), and elemental analysis to verify stoichiometry. Single-crystal X-ray diffraction is critical for resolving crystal packing and hydrogen-bonding networks .

Q. What analytical techniques are used to assess thermal stability and sensitivity?

Differential scanning calorimetry (DSC) determines decomposition temperatures (e.g., up to 407 °C for salts), while impact sensitivity (IS) tests measure stability under mechanical stress (IS = 5–80 J). Friction sensitivity tests further evaluate safety profiles for energetic applications .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the physicochemical properties of this compound derivatives?

X-ray crystallography reveals that extensive hydrogen bonding between cations and anions (e.g., NO3⁻, ClO4⁻) forms 3D networks, enhancing density (1.79–1.96 g/cm³) and thermal stability. These interactions reduce sensitivity to external stimuli, making derivatives suitable for energetic materials .

Q. What strategies improve nitrogen content and detonation performance in triazole-based energetic salts?

Cationic forms of the compound (e.g., 5-amino-1H-1,2,4-triazole-3-carbohydrazide) increase nitrogen content (up to 50% atomic) while lowering sensitivity. Theoretical calculations using EXPLO 5 (v6.02) predict detonation velocities (~8,900 m/s) comparable to RDX and HMX .

Q. How can regioselective synthesis be achieved using microwave-assisted techniques?

Microwave irradiation (60°C, sealed borosilicate tubes) accelerates reactions between triazole precursors and benzylpiperazine, reducing side products. FLASH chromatography with gradient elution (DCM:methanol) ensures high-purity yields (>90%) for derivatives like tert-butyl (3-(4-benzylpiperazin-1-yl)propyl)carbamate .

Q. What computational methods are employed to predict biological activity or structural properties?

Density functional theory (DFT) at the 6-311G+(d,p) level optimizes geometries and calculates electronic properties (e.g., HOMO-LUMO gaps). Molecular docking studies assess interactions with targets like histone deacetylases or caspases, guiding apoptosis-inhibitor design .

Q. How do substituents on the triazole ring affect pharmacological activity?

Introducing fluorobenzamide or piperazine groups enhances bioactivity. For example, N-(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)-2-fluorobenzamide derivatives show improved herbicidal and anticancer properties, validated via in vitro cytotoxicity assays (IC50 < 10 µM) .

Data Contradiction and Experimental Design

Q. How to resolve discrepancies in thermal stability data across different synthetic batches?

Contradictions may arise from varying crystal packing modes (six types observed via X-ray). Systematic DSC and thermogravimetric analysis (TGA) under inert atmospheres can isolate degradation pathways. Reproducibility requires strict control of recrystallization solvents (e.g., dioxane:ethanol vs. acetonitrile) .

Q. What experimental controls are critical when evaluating detonation properties theoretically?

Baseline comparisons with RDX/HMX are essential. Validate EXPLO 5 predictions with small-scale detonation tests (e.g., plate dent tests) and ensure input parameters (density, enthalpy of formation) are derived from experimental data, not extrapolated .

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